Product packaging for 2-(3-Methoxyphenoxy)-4-methylaniline(Cat. No.:CAS No. 946774-37-4)

2-(3-Methoxyphenoxy)-4-methylaniline

Cat. No.: B1329013
CAS No.: 946774-37-4
M. Wt: 229.27 g/mol
InChI Key: NIEVDCSXDBAUEB-UHFFFAOYSA-N
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Description

Overview of the 2-(3-Methoxyphenoxy)-4-methylaniline Structural Motif

The specific compound, this compound, possesses a well-defined molecular architecture. The core is an aniline (B41778) ring, which is substituted at the 4-position with a methyl group. At the 2-position of this aniline ring, a phenoxy group is attached. This phenoxy group is itself substituted at its 3-position with a methoxy (B1213986) group.

Table 1: Key Structural Features of this compound

FeatureDescription
Core StructureAniline
Substituent at C23-Methoxyphenoxy group
Substituent at C4Methyl group
Key LinkageDiaryl ether

Significance of the this compound Class in Contemporary Chemical Research

While extensive research on the broad class of phenoxy aniline derivatives exists, specific studies focusing solely on this compound are not widely reported in publicly available scientific literature. Its significance is therefore largely contextual, based on the established importance of the broader phenoxy aniline class.

Compounds with similar structural motifs have been investigated for their potential as inhibitors of various enzymes and receptors in the field of medicinal chemistry. The diaryl ether linkage is a common feature in many biologically active molecules. For instance, related phenoxyaniline (B8288346) derivatives have been explored for their inhibitory action on the Na+/Ca2+ exchange system, which could have implications for treating ischemic diseases. bldpharm.com

Furthermore, the aniline moiety is a versatile precursor in the synthesis of more complex molecules, including polymers and dyes. The specific substitution pattern of this compound could offer unique properties if incorporated into larger molecular frameworks. However, without dedicated research on this particular isomer, its specific contributions to contemporary chemical research remain largely theoretical.

Table 2: Physicochemical Properties of a Related Isomer (3-(3-Methoxyphenoxy)-4-methylaniline)

PropertyValue
CAS Number1198117-39-3
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO2 B1329013 2-(3-Methoxyphenoxy)-4-methylaniline CAS No. 946774-37-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenoxy)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-6-7-13(15)14(8-10)17-12-5-3-4-11(9-12)16-2/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEVDCSXDBAUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Spectroscopic Elucidation of 2 3 Methoxyphenoxy 4 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule.

A ¹H NMR spectrum would be expected to reveal distinct signals for each unique proton in the 2-(3-Methoxyphenoxy)-4-methylaniline molecule. This would include singlets for the methyl and methoxy (B1213986) groups, and a series of doublets, triplets, or multiplets for the aromatic protons on both the aniline (B41778) and phenoxy rings. The chemical shifts (δ) of these signals would be influenced by the electronic environment of the protons, and the coupling constants (J) between adjacent protons would provide information about their connectivity. Without experimental data, a table of these values cannot be constructed.

Similarly, a ¹³C NMR spectrum would display a unique signal for each carbon atom in the molecule. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, methyl, methoxy) and its local electronic environment. This analysis is critical for confirming the carbon skeleton of the compound. In the absence of a published spectrum, a data table of carbon chemical shifts remains unavailable.

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning the proton and carbon signals and in understanding the spatial relationships between different parts of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments could provide insights into the preferred conformation of the molecule, particularly around the flexible ether linkage. Regrettably, no such studies have been reported.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

An IR or Raman spectrum of this compound would exhibit characteristic absorption or scattering bands corresponding to specific vibrational modes. These would include N-H stretching vibrations of the amine group, C-H stretching of the aromatic and methyl/methoxy groups, C-O stretching of the ether linkage, and various C=C stretching and bending modes within the aromatic rings. A detailed assignment of these modes is not possible without experimental spectra.

The presence and position of key functional group signals in the IR and Raman spectra would confirm the molecular structure. For instance, the N-H stretching bands would be expected in the region of 3300-3500 cm⁻¹, while the aromatic C-H stretches would appear above 3000 cm⁻¹. The C-O-C stretching of the ether would likely be observed in the 1000-1300 cm⁻¹ region. Without access to the spectral data, a table of these characteristic frequencies cannot be compiled.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations

UV-Vis spectroscopy provides valuable insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. For this compound, the presence of aromatic rings and heteroatoms with lone pairs of electrons gives rise to a characteristic absorption spectrum.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* electronic transitions, characteristic of its aromatic and aniline moieties. The benzene (B151609) rings of the phenoxy and aniline groups contain delocalized π-electrons, which can be excited to higher energy π* orbitals. These transitions typically result in strong absorption bands in the ultraviolet region.

The aniline portion of the molecule, with the nitrogen atom's lone pair of electrons, can also undergo n → π* transitions. These are generally of lower intensity compared to π → π* transitions. The absorption spectrum of aniline itself shows two prominent peaks in the UV region, corresponding to S₀ → S₂ and S₀ → S₁ transitions. researchgate.net For substituted anilines and diphenyl ethers, the position and intensity of these absorption maxima are influenced by the nature and position of the substituents. nih.govresearchgate.net The methoxy (-OCH₃) and methyl (-CH₃) groups, being electron-donating, are likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted aniline and diphenyl ether.

Table 1: Expected UV-Vis Absorption Data for this compound

Type of Transition Expected Wavelength Range (nm) Chromophore
π → π* 200-250 Phenyl rings
π → π* 250-300 Aniline moiety

Note: The exact absorption maxima (λmax) would require experimental measurement, as solvent polarity and other environmental factors can influence these values.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding electronic transitions. wikipedia.org The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the HOMO-LUMO gap, is directly related to the energy of the lowest-energy electronic transition. wikipedia.org A smaller HOMO-LUMO gap corresponds to a lower excitation energy and a longer wavelength of absorption.

For aniline and its derivatives, the HOMO is typically associated with the π-system of the benzene ring and the lone pair of the amino group, while the LUMO is a π* orbital of the ring. researchgate.netresearchgate.net Substituents significantly affect the energies of these orbitals. Electron-donating groups like methoxy and methyl raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and leading to a red shift in the absorption spectrum. researchgate.netresearchgate.net Theoretical calculations on substituted anilines have shown that the energy gap can be modulated by the nature and position of the substituent. thaiscience.info The electronic transitions observed in the UV-Vis spectrum can thus be correlated with the calculated energy difference between the frontier orbitals, providing a theoretical underpinning for the experimental observations.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry would be employed to determine the precise molecular mass of this compound. With a chemical formula of C₁₄H₁₅NO₂, the calculated exact mass is 229.1103 g/mol . HRMS can measure this mass with high accuracy (typically to within a few parts per million), which serves to confirm the elemental composition of the molecule.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Chemical Formula C₁₄H₁₅NO₂
Calculated Exact Mass 229.1103

The fragmentation of this compound under mass spectrometric conditions, typically using techniques like electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID), would provide key structural information. The fragmentation patterns of diphenyl ethers and anilines are well-documented and can be used to predict the likely fragmentation pathways for the target molecule. acs.orgresearchgate.netmiamioh.edu

A primary fragmentation pathway for aryl ethers is the cleavage of the C-O ether bond. miamioh.edu This would lead to the formation of ions corresponding to the methoxyphenoxy and methylaniline moieties. Further fragmentation of these primary ions would also be expected. For instance, the aniline fragment could lose a hydrogen atom or undergo other characteristic cleavages. The methoxyphenoxy fragment could lose a methyl radical followed by a molecule of carbon monoxide.

Table 3: Plausible Mass Spectrometry Fragmentation Data for this compound

m/z (Proposed) Possible Fragment Ion Neutral Loss
229 [C₁₄H₁₅NO₂]⁺˙ (Molecular Ion) -
123 [C₇H₇O₂]⁺ (Methoxyphenoxy cation) C₇H₈N˙
106 [C₇H₈N]⁺ (Methylaniline radical cation) C₇H₇O₂˙
92 [C₆H₆N]⁺ CH₃ from methylaniline fragment

Note: The relative abundances of these fragments would depend on the ionization method and energy used.

X-ray Crystallography for Solid-State Structural Determination

As of the current literature survey, no single-crystal X-ray diffraction data for this compound has been publicly reported. However, if such a study were conducted, it would provide definitive information about the three-dimensional arrangement of atoms in the solid state.

X-ray crystallography would reveal precise bond lengths, bond angles, and torsion angles within the molecule. For instance, the C-O-C bond angle of the ether linkage and the dihedral angle between the two aromatic rings are key structural parameters that influence the molecule's conformation. nih.govresearchgate.net In related substituted diphenyl ether structures, these dihedral angles can vary significantly depending on the substituents and crystal packing forces. nih.gov

Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the amine group and potential π-π stacking interactions between the aromatic rings. These interactions are fundamental to understanding the supramolecular chemistry and physical properties of the compound in the solid state. mdpi.com Studies on similar methoxyphenoxy and aniline derivatives have revealed diverse and complex packing arrangements governed by such non-covalent interactions. nih.govmdpi.com

Despite a thorough search for scientific literature, specific single-crystal X-ray diffraction data for the compound this compound is not publicly available in the retrieved search results. Consequently, a detailed analysis of its structural characterization and spectroscopic elucidation as requested cannot be provided at this time.

Scientific investigation into the precise three-dimensional arrangement of atoms and molecules within a crystal, known as single-crystal X-ray diffraction, is a fundamental technique for unequivocally determining a compound's solid-state structure. This analysis provides critical data such as unit cell dimensions, space group, and atomic coordinates. From this foundational data, a comprehensive understanding of the molecule's geometry, conformational preferences in the crystalline phase, and the nature of its intermolecular interactions—such as hydrogen bonding and van der Waals forces that dictate the crystal packing—can be derived.

Without access to the crystallographic information file (CIF) or published research detailing the X-ray diffraction analysis of this compound, any discussion on its molecular geometry, conformation, and crystal packing would be purely speculative. Authoritative and scientifically accurate reporting, as mandated by the user's instructions, is therefore not possible.

Further experimental research is required to elucidate the structural characteristics of this compound. Once a single-crystal X-ray diffraction study is performed and its results are published, a detailed article adhering to the requested outline can be generated.

Computational Chemistry and Theoretical Investigations of 2 3 Methoxyphenoxy 4 Methylaniline

Density Functional Theory (DFT) Based Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties with a favorable balance between accuracy and computational cost.

A foundational step in computational analysis is geometry optimization. Using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the lowest energy three-dimensional arrangement of atoms for 2-(3-Methoxyphenoxy)-4-methylaniline would be calculated. This process determines the most stable conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative Data)

Parameter Bond/Angle Predicted Value
Bond Length (Å) C-N Data Not Available
C-O (ether) Data Not Available
C-O (methoxy) Data Not Available
Bond Angle (°) C-O-C Data Not Available
H-N-H Data Not Available
Dihedral Angle (°) C-C-O-C Data Not Available

Note: This table is for illustrative purposes only. No experimental or theoretical data for these parameters on the specified molecule could be located.

Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental infrared (IR) and Raman spectra. DFT calculations typically compute harmonic frequencies, which are systematically higher than experimental fundamental frequencies. Therefore, empirical scaling factors are often applied to improve the agreement with experimental data. thaiscience.info The scaling corrects for anharmonicity and limitations in the theoretical method. thaiscience.info

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netmdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity. researchgate.net

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Global Reactivity Descriptors (Illustrative)

Descriptor Formula Significance Predicted Value
Energy Gap (ΔE) E_LUMO - E_HOMO Chemical reactivity, stability Data Not Available
Ionization Potential (I) -E_HOMO Energy to remove an electron Data Not Available
Electron Affinity (A) -E_LUMO Energy released when adding an electron Data Not Available
Electronegativity (χ) (I + A) / 2 Electron-attracting tendency Data Not Available
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron distribution Data Not Available
Chemical Softness (S) 1 / (2η) Measure of polarizability Data Not Available
Electrophilicity Index (ω) χ² / (2η) Propensity to accept electrons Data Not Available

Note: This table illustrates the concepts. No calculated data for this compound are available.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It translates the complex, delocalized molecular orbitals into localized Lewis-like structures (bonds and lone pairs), making electronic interactions easier to interpret.

NBO analysis can quantify the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. This donor-acceptor interaction corresponds to a stabilizing intramolecular charge transfer (ICT). The stabilization energy (E(2)) associated with this delocalization is calculated using second-order perturbation theory. Larger E(2) values indicate stronger interactions. For this compound, significant ICT could be expected from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the aromatic rings.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. It is a 3D visualization that maps the electrostatic potential onto the electron density surface, revealing the charge distribution and allowing for the identification of electrophilic and nucleophilic sites.

For this compound, an MEP surface map would typically be generated using quantum chemical calculations. The surface is color-coded to indicate different potential values. Regions of negative potential, usually colored in shades of red, are associated with lone pairs of electronegative atoms and are indicative of sites susceptible to electrophilic attack. Conversely, areas with positive potential, often shown in blue, are typically found around hydrogen atoms and signify regions prone to nucleophilic attack. Intermediate potentials are represented by colors such as green and yellow.

A hypothetical MEP analysis of this compound would likely reveal regions of high negative potential around the nitrogen atom of the aniline (B41778) group and the oxygen atoms of the methoxy (B1213986) and ether functionalities, suggesting these are the primary sites for electrophilic interactions. Positive potentials would be expected around the amine and methyl hydrogens.

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Data for this compound

Atomic SitePredicted MEP Value Range (arbitrary units)Implication for Reactivity
Aniline Nitrogen (N)Highly NegativeNucleophilic Center
Ether Oxygen (O)NegativeNucleophilic Center
Methoxy Oxygen (O)NegativeNucleophilic Center
Aromatic Hydrogens (H)PositiveElectrophilic Center
Amine Hydrogens (H)Highly PositiveElectrophilic Center

Note: The data in this table is illustrative and represents expected trends for the functional groups present in the molecule. Actual values would require specific quantum chemical calculations.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal).

An analysis of this compound would involve generating the Hirshfeld surface, which is mapped with properties like dnorm (normalized contact distance). The dnorm surface highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. This visualization provides a clear picture of the close contacts between molecules in the crystal.

For a molecule like this compound, one would expect significant contributions from H···H, C···H/H···C, and O···H/H···O contacts, reflecting the prevalence of these atoms in the structure. The presence of aromatic rings would also suggest the possibility of C-H···π or π-π stacking interactions.

Table 2: Expected Intermolecular Contacts and Their Percentage Contributions from a Hirshfeld Surface Analysis of this compound

Contact TypeExpected Contribution (%)Description
H···HHighRepresents interactions between hydrogen atoms on adjacent molecules.
C···H / H···CModerate to HighIndicates contacts between carbon and hydrogen atoms, including C-H···π interactions.
O···H / H···OModerateSuggests the presence of hydrogen bonding or other close oxygen-hydrogen contacts.
C···CLow to ModerateCould indicate π-π stacking interactions between aromatic rings.
N···H / H···NLowRepresents potential hydrogen bonding involving the aniline nitrogen.

Note: This table is based on the expected interactions for the given molecular structure. The actual percentages would be determined from the calculated Hirshfeld surface.

Ab Initio and Semi-Empirical Computational Approaches

A deeper understanding of the electronic structure, geometry, and energy of this compound can be achieved through ab initio and semi-empirical computational methods.

Ab Initio Methods: These methods are based on first principles and solve the Schrödinger equation without the use of empirical parameters. Common ab initio approaches include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT). DFT, in particular, with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)), is widely used for its balance of accuracy and computational cost. These calculations could be used to optimize the molecular geometry of this compound, calculate its vibrational frequencies, and determine its electronic properties such as frontier molecular orbital energies (HOMO and LUMO) and the HOMO-LUMO energy gap.

Semi-Empirical Methods: These methods are faster than ab initio calculations as they use parameters derived from experimental data to simplify the calculations. Examples include AM1, PM3, and PM7. While less accurate than ab initio methods, they are useful for large molecules or for preliminary calculations to obtain an initial geometry for higher-level optimizations.

A comprehensive computational study of this compound would likely employ DFT for accurate property calculations, potentially preceded by a geometry optimization using a semi-empirical method.

Table 3: Comparison of Computational Approaches for Studying this compound

Method TypeExamplesStrengthsLimitations
Ab Initio (DFT)B3LYP/6-311G(d,p)High accuracy for geometries and electronic properties.Computationally intensive.
Semi-EmpiricalPM7, AM1Fast, suitable for large systems and initial screenings.Lower accuracy, relies on parameterization.

Note: The choice of method and basis set would depend on the specific properties being investigated and the desired level of accuracy.

Chemical Reactivity and Mechanistic Studies of 2 3 Methoxyphenoxy 4 Methylaniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) and Phenoxy Moietiestsijournals.com

Electrophilic aromatic substitution (SEAr) is a foundational reaction class for functionalizing aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com In 2-(3-Methoxyphenoxy)-4-methylaniline, both aromatic rings are susceptible to electrophilic attack, but their reactivity and the regiochemical outcome are governed by the directing effects of the existing substituents.

Aniline Moiety: The aniline ring contains a powerful activating and ortho-, para-directing amino (-NH2) group, along with a moderately activating ortho-, para-directing methyl (-CH3) group. wikipedia.orgbyjus.com The synergistic effect of these two groups makes this ring highly nucleophilic and prone to substitution. libretexts.org

Directing Effects: The -NH2 group directs incoming electrophiles primarily to the positions ortho and para to it. The methyl group similarly directs to its ortho and para positions. This leads to a predictable substitution pattern, though steric hindrance from the bulky phenoxy group may influence the ratio of isomers formed. youtube.comyoutube.com

Reactivity: The high electron density of the aniline ring means that reactions like halogenation can often proceed without a catalyst, sometimes leading to polysubstitution. byjus.comlibretexts.org For instance, reaction with bromine water would likely result in the formation of a polybrominated product. byjus.com To achieve monosubstitution, the strong activating effect of the amino group often needs to be moderated, for example, by converting it to an amide (acetanilide) prior to the substitution reaction. libretexts.org

Phenoxy Moiety: The phenoxy ring is substituted with a methoxy (B1213986) (-OCH3) group, which is also an activating, ortho-, para-director due to its ability to donate electron density through resonance. youtube.com The ether oxygen atom that links the two rings also acts as an ortho-, para-director.

Directing Effects: The methoxy group directs electrophiles to the positions ortho and para to itself. The primary sites for substitution on this ring would be the carbons C2', C4', and C6' relative to the ether linkage.

Relative Reactivity: While activated, the phenoxy moiety is generally less reactive towards electrophiles than the highly activated aniline ring. Therefore, selective substitution on the phenoxy ring in the presence of the unprotected aniline ring would be challenging to achieve.

The regioselectivity of these reactions is a crucial aspect, with the substitution pattern being governed by the allocation of positive charge in the carbocation intermediate (the arenium ion or sigma complex). masterorganicchemistry.comnih.gov The most stable intermediate, favored by the electron-donating groups, will dictate the major product. youtube.com

Oxidation and Reduction Pathways of the this compound Scaffoldtsijournals.comyoutube.com

The oxidation and reduction of the this compound scaffold can target several functional groups, primarily the aniline nitrogen and the aromatic systems.

Oxidation Pathways: The aniline moiety is particularly susceptible to oxidation. The specific products depend heavily on the oxidant used and the reaction conditions. acs.org

Anodic Oxidation: Electrochemical oxidation of substituted anilines can lead to a variety of products through multiple coupling pathways, including derivatives of benzidine, diphenylamine, and azobenzene. tsijournals.com The initial oxidation often occurs at the basic nitrogen, with subsequent electron relay potentially leading to ring oxidation. tsijournals.com

Chemical Oxidation: The use of chemical oxidants like hydrogen peroxide (H2O2) can selectively oxidize anilines to compounds such as azoxybenzenes or nitrobenzenes, with the product being controllable by adjusting the basicity of the reaction medium. acs.org Enzymatic oxidation, for example with horseradish peroxidase, proceeds via an electron donation from the amine to the enzyme complex in the rate-controlling step. cdnsciencepub.comresearchgate.net The lone pair of electrons on the nitrogen atom makes it relatively easy to oxidize. nih.gov

Reduction Pathways: Reduction reactions typically focus on the diaryl ether linkage or could be relevant if the compound were synthesized from a nitro-precursor.

Cleavage of Diaryl Ether Bond: The C-O bond of the diaryl ether can be cleaved under reductive conditions. Transition-metal-free methods, such as using triethylsilane in combination with a base like potassium tert-butoxide (KOtBu), can efficiently rupture the C-O bond to yield the corresponding phenol (B47542) and arene. researchgate.net

Reduction of Nitro Precursors: A common synthetic route to arylamines involves the reduction of a corresponding nitroarene. google.com If this compound were prepared from 2-(3-Methoxyphenoxy)-4-methyl-1-nitrobenzene, this final step would involve reduction of the nitro group to an amine using reagents like catalytic hydrogenation (e.g., H2/Pd), or metals in acidic solution (e.g., Fe, Sn, or Zn in HCl).

Nucleophilic Reactivity and Reaction Mechanismstsijournals.comacs.orgnumberanalytics.com

The primary site of nucleophilic reactivity in this compound is the nitrogen atom of the amino group, which possesses a lone pair of electrons. quora.com This makes the compound a competent nucleophile in a variety of reactions.

N-Alkylation and N-Acylation: The aniline nitrogen can readily react with electrophiles such as alkyl halides or acyl chlorides (or anhydrides) in nucleophilic substitution reactions. researchgate.net

Acylation: This is a common derivatization, often used to protect the amino group or to synthesize amides. For example, reaction with acetyl chloride in the presence of a base would yield N-[2-(3-methoxyphenoxy)-4-methylphenyl]acetamide. Friedel-Crafts acylation reactions are a key method for introducing acyl groups onto aromatic rings. studymind.co.uklibretexts.orgmasterorganicchemistry.com

Alkylation: Reaction with alkyl halides can produce secondary or tertiary amines. However, polyalkylation can be a competing side reaction. libretexts.org

Reaction with Carbonyls: The amino group can react with aldehydes and ketones to form imines (Schiff bases) through a condensation reaction. This is a key step in the synthesis of various heterocyclic systems.

The mechanism for these reactions generally involves the attack of the nitrogen lone pair on an electrophilic center, followed by deprotonation to yield the final product. The kinetics can be influenced by substituents on both the nucleophile and the electrophile, as well as the solvent. researchgate.net

Rearrangement Reactions Involving Analogous Aryloxy-Aniline Structuresresearchgate.net

Diaryl ether and diarylamine structures are known to undergo intramolecular rearrangement reactions, with the Smiles rearrangement being a prominent example. nih.govnih.gov This reaction involves an intramolecular nucleophilic aromatic substitution where an activated aromatic ring migrates from one heteroatom to another.

The Smiles Rearrangement: In a typical Smiles rearrangement, a connecting chain links two aromatic rings, one of which is activated by an electron-withdrawing group (EWG) ortho or para to the reaction site. A nucleophilic group on the connecting chain attacks the ipso-carbon of the activated ring, leading to the displacement of the other part of the molecule. nih.gov

Applicability: For a structure like this compound, a Smiles-type rearrangement could be envisioned if the aniline nitrogen were part of a linking chain that could attack one of the aromatic rings. For instance, derivatization of the aniline nitrogen could create a suitable precursor. The rearrangement can proceed under mild, metal-free conditions and is a powerful tool for creating sterically hindered diarylamines from sulfinamide precursors. nih.gov The reaction often proceeds via a 5-exo-trig spirocyclic intermediate (Meisenheimer complex).

Reaction Type Key Features Potential Application to Scaffold
Smiles Rearrangement Intramolecular SNAr. Requires an activated aromatic ring and a nucleophile connected by a suitable chain.Derivatization of the amine or ether could create a substrate for rearrangement to form different isomeric structures or heterocyclic systems.
Thia-Fries Rearrangement Rearrangement of aryl sulfonamides, can set up a subsequent Smiles rearrangement.Could be relevant if the scaffold were modified to include a sulfinamide or sulfonamide group. nih.gov

Derivatization Reactions and Functional Group Transformationstsijournals.com

The functional groups present in this compound—the primary amine, the ether linkage, and the activated aromatic rings—offer numerous possibilities for derivatization and further chemical transformation.

Amine Group Transformations:

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from NaNO2 and a strong acid at low temperatures. Aryl diazonium salts are highly versatile intermediates that can be converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN, -H) via Sandmeyer or Schiemann reactions. libretexts.org

Amide/Sulfonamide Formation: As mentioned, reaction with acyl chlorides or sulfonyl chlorides yields stable amides and sulfonamides, respectively. This is useful for protection, altering the electronic properties of the aniline ring, or introducing new functionalities.

Ether Linkage Modification:

Cleavage: As discussed in section 5.2, the diaryl ether bond can be cleaved under harsh acidic (e.g., HBr) or reductive conditions. researchgate.net

Ring Functionalization:

C-H Activation/Arylation: Modern cross-coupling methods allow for the direct functionalization of C-H bonds. Palladium-catalyzed reactions, for example, can be used for the meta-C-H arylation of anilines using specific ligands and a transient mediator. researchgate.net

Synthesis of Heterocycles: The 1,2-disubstituted pattern of the aniline ring (amino group adjacent to the phenoxy group) makes it an excellent precursor for the synthesis of fused heterocyclic systems like phenoxazines.

The following table summarizes some key derivatization reactions:

Functional Group Reaction Type Reagents Product Type
Primary Amine (-NH2)DiazotizationNaNO2, HCl (0-5 °C)Diazonium Salt
Primary Amine (-NH2)AcylationAcetyl Chloride, BaseAmide
Primary Amine (-NH2)Imine FormationAldehyde/KetoneImine (Schiff Base)
Aromatic RingsElectrophilic HalogenationBr2Bromo-substituted derivative
Aromatic RingsNitrationHNO3, H2SO4Nitro-substituted derivative
Diaryl Ether (-O-)Reductive CleavageEt3SiH, KOtBuPhenol and Arene

These transformations highlight the utility of the this compound scaffold as a building block for more complex molecules in various fields of chemical synthesis. beilstein-journals.org

Investigation of Derivatives and Analogues of 2 3 Methoxyphenoxy 4 Methylaniline

Rational Design Principles for Structural Variation

The rational design of analogues of 2-(3-methoxyphenoxy)-4-methylaniline is guided by established principles of medicinal chemistry, primarily focusing on structure-activity relationship (SAR) studies and computational modeling. The diaryl ether motif is a prevalent scaffold in medicinal chemistry, and insights from related compounds can inform the design of novel derivatives. researchgate.net

A primary strategy involves the application of bioisosteric replacements to modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. numberanalytics.com Bioisosteres are functional groups or substituents that possess similar physical or chemical properties and produce broadly similar biological effects. By substituting parts of the this compound molecule with known bioisosteres, researchers can fine-tune its characteristics.

Computational tools, including molecular docking and dynamics simulations, can be employed to predict how structural modifications will affect the binding of the molecule to its biological target. nih.gov These in silico methods help in prioritizing the synthesis of compounds that are most likely to exhibit desired biological activities, thereby streamlining the drug discovery process.

Structure-based drug design is another crucial principle. If the three-dimensional structure of the biological target is known, it can be used to design molecules that fit precisely into the binding site, maximizing potency and selectivity. This approach allows for the strategic placement of functional groups to form favorable interactions, such as hydrogen bonds or hydrophobic interactions, with the target protein.

Synthetic Strategies for Analogous Compounds

The synthesis of analogues of this compound involves a variety of established organic chemistry reactions, particularly those focused on the formation of diaryl ethers and the modification of aromatic rings.

Modifications to the 4-methylaniline portion of the molecule can be achieved through several synthetic routes. The position and nature of the substituents on the aniline (B41778) ring can significantly influence the compound's properties.

One common approach is to start with a differently substituted aminophenol or a protected aminophenol and couple it with a suitable methoxyphenoxy precursor. Alternatively, functional groups on the aniline ring of the parent compound can be chemically transformed. For instance, the methyl group could be oxidized or replaced with other alkyl or functional groups.

The amino group itself can be a point of modification. It can be acylated, alkylated, or converted to other nitrogen-containing functionalities to explore how these changes affect biological activity. The synthesis of various substituted anilines often involves nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. nih.gov

Table 1: Potential Modifications on the Substituted Aniline Ring

Position of ModificationType of ModificationPotential Synthetic Precursor
4-positionReplacement of methyl group2-Amino-5-halophenol
5-positionIntroduction of a substituent3-Substituted-6-aminophenol
Amino groupAcylation/AlkylationThis compound

This table is interactive. You can sort and filter the data.

The methoxyphenoxy part of the molecule offers numerous possibilities for structural variation. The methoxy (B1213986) group can be moved to the ortho or para positions, or it can be replaced by other alkoxy groups of varying chain lengths to probe the effect of steric bulk and lipophilicity.

Furthermore, the methoxy group can be substituted with other electron-donating or electron-withdrawing groups to alter the electronic properties of the ring. Bioisosteric replacements for the methoxy group, such as a hydroxyl, amino, or even a small alkyl group, can also be explored.

The synthesis of these analogues typically involves the coupling of 4-methyl-2-aminophenol with a range of substituted halobenzenes or phenols. Classic methods like the Ullmann condensation or more modern palladium-catalyzed Buchwald-Hartwig amination are frequently employed for the formation of the diaryl ether linkage. nih.govnih.govresearchgate.net

Table 2: Potential Variations on the Methoxyphenoxy Moiety

Position of ModificationType of ModificationPotential Synthetic Precursor
Methoxy group positionIsomeric relocation (ortho, para)Ortho/para-methoxyphenol
Methoxy group replacementDifferent alkoxy groupsSubstituted 3-alkoxyphenol
Ring substitutionAddition of other functional groupsSubstituted 1-halo-3-methoxybenzene

This table is interactive. You can sort and filter the data.

The ether linkage is a key structural feature of this compound. While it is a stable and common linker in drug molecules, its structural diversification can lead to compounds with novel properties. numberanalytics.comnumberanalytics.com

Another strategy is to insert small chemical moieties into the linker to increase its length or rigidity. For example, incorporating a short alkyl chain or a small ring system between the two aromatic rings can be explored. The synthesis of such analogues would require multi-step procedures, potentially involving the construction of the modified linker prior to its attachment to the aromatic rings. acs.org

Libraries of this compound Derivatives and Their Characterization

The systematic exploration of the chemical space around this compound can be accelerated by the use of combinatorial chemistry to generate libraries of related compounds. nih.gov These libraries can be synthesized in a parallel fashion, allowing for the rapid production of a large number of derivatives for biological screening. google.com

The synthesis of such libraries often employs solid-phase or solution-phase parallel synthesis techniques. By using a common scaffold and a variety of building blocks for the aniline and phenoxy moieties, a diverse set of compounds can be created.

The characterization of these compound libraries is crucial to ensure their quality and to interpret the results of biological screening. A suite of analytical techniques is typically used for this purpose. acs.orgacs.org High-performance liquid chromatography (HPLC) is used to assess the purity of the individual compounds, while mass spectrometry (MS) is employed to confirm their molecular weights and, in many cases, to elucidate their structures. researchgate.net Nuclear magnetic resonance (NMR) spectroscopy can also be used for the structural characterization of selected library members.

Once synthesized and characterized, these libraries can be screened against biological targets to identify compounds with interesting activity profiles. The data from these screens, combined with the structural information of the library members, provides valuable structure-activity relationship (SAR) data that can guide further rounds of drug design and optimization. researchgate.net

Structure Activity Relationship Sar Investigations of 2 3 Methoxyphenoxy 4 Methylaniline Analogues

Foundational Principles of Structure-Activity Relationships

Key aspects considered in SAR studies include:

Functional Groups: The presence, position, and orientation of functional groups (e.g., hydroxyls, amines, methoxy (B1213986) groups) can dictate binding interactions like hydrogen bonding, electrostatic interactions, and van der Waals forces.

Steric Hindrance: The size and shape of substituents can influence how well a molecule fits into the binding site of its target. Bulky groups may prevent optimal binding, while smaller groups might not fill the available space effectively.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can alter the electronic distribution within the molecule, affecting its reactivity and binding affinity.

Lipophilicity: The lipophilicity, or "greasiness," of a molecule affects its ability to cross cell membranes and can influence its binding to hydrophobic pockets within a protein.

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Qualitative SAR provides a descriptive understanding of how structural changes affect activity, while Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical correlation between the chemical structure and biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds before their synthesis, thereby saving time and resources.

The foundation of any QSAR model is the numerical representation of molecular structures through molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. The selection of appropriate descriptors is a critical step in developing a robust and predictive QSAR model. nih.gov

Common categories of molecular descriptors include:

Topological Descriptors: These are derived from the 2D representation of a molecule and describe aspects like molecular size, shape, and branching.

Geometrical Descriptors: Calculated from the 3D structure of the molecule, these descriptors include information about molecular surface area and volume.

Electronic Descriptors: These quantify the electronic properties of a molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Hydrophobic Descriptors: These descriptors, like the logarithm of the partition coefficient (logP), measure the lipophilicity of a molecule.

For a series of 2-(3-Methoxyphenoxy)-4-methylaniline analogues, a variety of descriptors would be calculated to capture the structural variations within the set. For instance, modifications to the substituents on either phenyl ring would be reflected in changes to descriptors related to size, polarity, and electronic properties.

Table 1: Examples of Molecular Descriptors for QSAR Analysis of Aniline (B41778) Derivatives
Descriptor TypeDescriptor NameDescription
TopologicalWiener IndexDescribes molecular branching.
GeometricalMolecular Surface AreaRepresents the total surface area of the molecule.
ElectronicDipole MomentMeasures the polarity of the molecule.
HydrophobiclogPQuantifies the lipophilicity of the compound.

Once a set of molecular descriptors has been calculated for a series of compounds with known biological activities, statistical and machine learning methods are employed to build the QSAR model. These models aim to find a mathematical equation that best describes the relationship between the descriptors and the activity.

Statistical Models:

Multiple Linear Regression (MLR): This is one of the simplest and most common methods, which assumes a linear relationship between the descriptors and the biological activity.

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Machine Learning Models:

Artificial Neural Networks (ANN): ANNs are capable of modeling complex, non-linear relationships between descriptors and activity.

Support Vector Machines (SVM): SVMs are powerful for both classification (e.g., active vs. inactive) and regression problems.

Random Forest (RF): RF is an ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

The choice of modeling technique depends on the nature of the data and the complexity of the relationship being modeled. For a series of this compound analogues, a machine learning approach might be particularly beneficial if the SAR is non-linear.

Computational Approaches in SAR: Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein. researchgate.net This method is instrumental in understanding the molecular basis of ligand-target interactions and can provide valuable insights for SAR studies.

In the context of this compound analogues, which are likely kinase inhibitors, molecular docking would be used to predict how these compounds bind to the ATP-binding site of a target kinase. The docking process involves:

Preparation of the Protein and Ligand: The 3D structures of the target protein (often obtained from the Protein Data Bank) and the ligand (the analogue of interest) are prepared. This includes adding hydrogen atoms and assigning appropriate charges.

Defining the Binding Site: The region of the protein where the ligand is expected to bind (the active site) is defined.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring: A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is considered the most likely binding mode.

The results of molecular docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the active site. This information is invaluable for rationalizing the observed SAR and for designing new analogues with improved binding affinity. For example, docking studies of 4-anilinoquinazoline (B1210976) derivatives have shown the importance of hydrogen bonds with specific residues in the kinase hinge region. researchgate.net

Elucidating Key Structural Features for Modulated Activities

By integrating experimental biological data with the insights gained from QSAR and molecular docking studies, it is possible to elucidate the key structural features that modulate the activity of this compound analogues.

For diaryl ether and 4-anilinoquinazoline kinase inhibitors, several structural features are known to be important for activity:

The Hinge-Binding Motif: The nitrogen atoms in the core structure often form crucial hydrogen bonds with the "hinge" region of the kinase active site. mdpi.com

The "Gatekeeper" Residue: The size and nature of the substituent on the aniline ring can influence the interaction with the "gatekeeper" residue, which controls access to a hydrophobic pocket in the active site.

The Solvent-Exposed Region: Modifications to the phenoxy ring can extend into the solvent-exposed region of the active site, providing opportunities to improve properties like solubility and selectivity.

A hypothetical SAR study of this compound analogues might reveal the following trends, which could be tabulated as follows:

Table 2: Hypothetical SAR Data for this compound Analogues as Kinase Inhibitors
CompoundR1 (on Aniline Ring)R2 (on Phenoxy Ring)Kinase Inhibitory Activity (IC50, nM)
1 (Parent)4-CH33-OCH3150
24-H3-OCH3300
34-Cl3-OCH380
44-CH3H250
54-CH34-F120

From this hypothetical data, one could infer that:

The 4-methyl group on the aniline ring is beneficial for activity (compare compound 1 and 2).

An electron-withdrawing group like chlorine at the 4-position of the aniline ring enhances potency (compare compound 1 and 3).

The 3-methoxy group on the phenoxy ring is important for activity (compare compound 1 and 4).

A fluorine atom at the 4-position of the phenoxy ring is also favorable (compare compound 1 and 5).

These observations, when combined with molecular docking studies, would provide a comprehensive understanding of the SAR for this class of compounds and guide the design of future analogues with improved therapeutic potential.

Exploration of Biological Activities and Molecular Mechanisms of 2 3 Methoxyphenoxy 4 Methylaniline and Analogues Excluding Clinical Human Trials

Antimicrobial Activity Studies

Analogues of 2-(3-Methoxyphenoxy)-4-methylaniline, particularly those incorporating the methoxyphenyl moiety, have been investigated for their potential to combat microbial growth. These studies span antibacterial, antifungal, and anti-biofilm activities, providing insights into their efficacy and mechanisms of action.

The antibacterial potential of compounds structurally related to this compound has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. For instance, quinazolinone derivatives synthesized with a 3-(3-methoxyphenyl) group have shown significant activity. magnascientiapub.commagnascientiapub.com The compounds 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one and 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one were screened against several bacterial strains, with their minimum inhibitory concentrations (MIC) recorded. magnascientiapub.commagnascientiapub.com

Another related compound, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), has demonstrated efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov HMB exhibited a minimum inhibitory concentration (MIC) of 1024 µg/ml and a minimum bactericidal concentration (MBC) at twice the MIC. nih.gov Mechanistic studies suggest that these methoxy-containing phenolic compounds exert their antibacterial effect by targeting the bacterial cell membrane. nih.gov Treatment with HMB led to an increased release of intracellular proteins and nucleic acids from MRSA. nih.gov Further analyses, including scanning electron microscopy and fluorescence intensity assays, confirmed that the cell membrane is a primary target, leading to compromised integrity and bacterial cell death. nih.gov

Similarly, a synthetic copolymer incorporating a 2-methoxy-6-(4-vinylbenzyloxy)-benzylammonium hydrochloride monomer displayed rapid, non-lytic bactericidal activity against a wide array of multidrug-resistant bacteria. mdpi.com Its mechanism is also attributed to its ability to bind to and disrupt the bacterial membrane. mdpi.com

In Vitro Antibacterial Activity of 3-Methoxyphenyl (B12655295) Analogues

Minimum Inhibitory Concentration (MIC) of two quinazolinone derivatives against various bacterial strains.

Bacterial StrainCompound 3 (MIC in mg/mL)Compound 4 (MIC in mg/mL)Reference
Staphylococcus aureus6.2512.5 magnascientiapub.commagnascientiapub.com
Bacillus species6.2512.5 magnascientiapub.commagnascientiapub.com
Escherichia coli6.2512.5 magnascientiapub.commagnascientiapub.com
Klebsiella pneumonia6.2512.5 magnascientiapub.commagnascientiapub.com
Enterococcus Faecalis6.2512.5 magnascientiapub.commagnascientiapub.com
Pseudomonas aeriginosa6.2512.5 magnascientiapub.commagnascientiapub.com

Data sourced from studies on 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (Compound 3) and 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one (Compound 4). magnascientiapub.commagnascientiapub.com

The antifungal properties of substituted anilines and related structures have been an area of scientific inquiry. nih.gov Research into quinazolinone derivatives containing the 3-methoxyphenyl group has also extended to their efficacy against fungal pathogens. Specifically, these compounds were tested against Candida albicans, a common opportunistic fungal pathogen. magnascientiapub.commagnascientiapub.com The study demonstrated that these analogues possess notable antifungal activity, as indicated by their MIC values. magnascientiapub.commagnascientiapub.com The precise mechanism of antifungal action for these specific analogues is not fully elucidated but is often related to the disruption of fungal cell membrane integrity or inhibition of essential enzymes, a common trait for this class of compounds. mdpi.com

In Vitro Antifungal Activity of 3-Methoxyphenyl Analogues

Minimum Inhibitory Concentration (MIC) of two quinazolinone derivatives against Candida albicans.

Fungal StrainCompound 3 (MIC in mg/mL)Compound 4 (MIC in mg/mL)Reference
Candida albicans6.2512.5 magnascientiapub.commagnascientiapub.com

Data sourced from studies on 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (Compound 3) and 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one (Compound 4). magnascientiapub.commagnascientiapub.com

Bacterial biofilms present a significant challenge in medical and industrial settings due to their increased resistance to conventional antimicrobial agents. The ability of a compound to inhibit biofilm formation or eradicate mature biofilms is a critical attribute. The methoxy-containing compound 2-hydroxy-4-methoxybenzaldehyde (HMB) has been shown to be effective in this regard. nih.gov Studies revealed that HMB could dislodge nearly 80% of preformed, mature biofilms of MRSA at tested concentrations. nih.gov

The mechanism of anti-biofilm activity involves several potential targets. These include the inhibition of initial bacterial attachment to surfaces, interference with the synthesis of the extracellular polymeric substance (EPS) matrix that encases the biofilm, and disruption of quorum sensing, the cell-to-cell communication system that regulates biofilm development. frontiersin.orgnih.gov Key components of the biofilm matrix, such as exopolysaccharides and extracellular DNA (eDNA), are crucial for structural integrity, and compounds that can degrade or inhibit the production of these components can effectively disrupt the biofilm. mdpi.com

Antineoplastic and Antiproliferative Activity Investigations (In Vitro)

Phenoxy-aniline derivatives have also been explored for their potential as anticancer agents. In vitro studies using various cancer cell lines have helped to elucidate their antiproliferative effects and the underlying cellular and molecular mechanisms.

A novel phenoxy-N-phenylaniline derivative, 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline (compound 42), has been identified as a potent inhibitor of colorectal cancer (CRC) cell growth. nih.gov This compound demonstrated excellent cytotoxic activity in HT29 and HCT 15 colon cancer cells, with IC50 values of 0.32 µM and 0.51 µM, respectively. nih.gov

The mechanism of this growth inhibition involves the induction of both apoptosis (programmed cell death) and cell cycle arrest. nih.gov Further investigation revealed that the compound could induce G2/M arrest at low concentrations and G0/G1 arrest at higher concentrations, effectively preventing the proliferation of cancer cells. nih.gov Apoptosis induction is a critical mechanism for many anticancer drugs. nih.govnih.gov Studies on other compounds have shown that apoptosis can be triggered through intrinsic pathways involving DNA damage and the activation of caspases 9 and 3/7, or extrinsic pathways via death receptors. nih.govnih.gov In the case of compound 42, its ability to effectively induce apoptosis in colon cancer cells highlights its therapeutic potential. nih.gov

In Vitro Cytotoxicity of a Phenoxy-N-phenylaniline Analogue

IC50 values of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline against human colon cancer cell lines.

Cell LineIC50 (µM)Reference
HT290.32 nih.gov
HCT 150.51 nih.gov

Data reflects the concentration of the compound required to inhibit the growth of 50% of the cancer cells. nih.gov

The anticancer activity of this compound analogues can also be attributed to their ability to inhibit specific enzymes that play crucial roles in cancer progression.

MMP2 Inhibitors: Matrix metalloproteinases (MMPs) are enzymes that degrade components of the extracellular matrix, a process essential for tumor invasion and metastasis. mdpi.comscbt.com MMP-2, in particular, is a key target for cancer therapy. nih.gov A close structural analogue, N-{2-[(2-methoxyphenyl) amino]-4-methyl-4,5-bi-1,3-thiazol-2-yl} acetamide (B32628) (JNJ0966), has been identified as an inhibitor of MMP-9 activation, which often acts in concert with MMP-2, without affecting the activity of several other MMPs, including MMP-2. nih.gov While JNJ0966 targets MMP-9 activation, the development of selective inhibitors for MMP-2 often involves targeting unique domains outside the highly conserved catalytic site to achieve specificity and avoid side effects associated with broad-spectrum MMP inhibitors. nih.gov

SphK1 Inhibitors: Sphingosine kinase 1 (SphK1) is another critical enzyme in cancer biology. It produces sphingosine-1-phosphate (S1P), a signaling molecule that regulates cell growth, proliferation, and survival. nih.gov Overexpression of SphK1 is common in various cancers, making it an attractive therapeutic target. A number of potent and selective SphK1 inhibitors have been developed, some of which share structural motifs with phenoxy-aniline compounds. nih.govnih.govsigmaaldrich.com For example, the inhibitor PF-543 is a potent, reversible, and sphingosine-competitive SphK1 inhibitor with an IC50 of 2.0 nM. sigmaaldrich.commedchemexpress.com The design of such inhibitors often involves modifying hydrophobic aromatic rings to enhance activity, a strategy that could be applied to phenoxy-aniline scaffolds. nih.gov Inhibition of SphK1 can disrupt the balance of the "sphingolipid rheostat," leading to an increase in pro-apoptotic ceramide and a decrease in pro-survival S1P, thereby promoting cancer cell death. nih.gov

Receptor Interaction and Modulation Studies (Mechanistic Focus)

The melanocortin receptor system, comprising five distinct G protein-coupled receptors (MC1R-MC5R), is integral to a wide array of physiological processes. nih.govacs.org These receptors are activated by melanocortin peptides, which are derived from the proopiomelanocortin (POMC) precursor protein. acs.org The diverse functions modulated by this system include pigmentation, adrenal function, energy homeostasis, feeding behavior, and sexual function. nih.govnih.gov Consequently, ligands that selectively target these receptors hold significant therapeutic potential for various conditions, including obesity, cachexia, and inflammatory disorders. nih.govfrontiersin.org

The central melanocortin receptors, MC3R and MC4R, have been particularly scrutinized as potential targets for managing metabolic diseases. nih.gov The MC4R, for instance, plays a crucial role in regulating food intake and body weight. nih.govresearchgate.net Agonists of MC4R have been shown to reduce food intake, while antagonists can increase it. nih.govfrontiersin.org The MC3R is also involved in energy homeostasis, although its precise functions are still being elucidated. nih.govacs.org

While extensive research has been conducted to develop selective agonists and antagonists for melanocortin receptors, there is currently no publicly available scientific literature that specifically investigates the interaction of this compound or its direct analogues with any of the melanocortin receptor subtypes. The existing body of research focuses on a variety of other chemical scaffolds, including peptide and non-peptide ligands, in the quest for potent and selective melanocortin receptor modulators. nih.govwikipedia.org

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are a subtype of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. researchgate.netnih.gov The allosteric modulation of AMPA receptors presents a promising therapeutic strategy for a range of neurological and psychiatric disorders. wikipedia.org Positive allosteric modulators, for instance, can enhance synaptic plasticity and are being investigated for their potential in treating conditions like schizophrenia and depression. nih.gov

A review of the scientific literature reveals no direct studies on the activity of this compound as an allosteric modulator of AMPA receptors. The research in this area is focused on other classes of molecules. For example, compounds like 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide (PEPA) have been identified as selective allosteric potentiators of AMPA receptors, demonstrating a preference for the "flop" splice variants and acting by suppressing receptor desensitization. nih.gov The development of novel AMPA receptor modulators continues to be an active area of research, with various chemical scaffolds being explored to achieve desired therapeutic effects. wikipedia.org

TGR5, a G protein-coupled receptor activated by bile acids, has emerged as a significant therapeutic target for metabolic diseases, particularly type 2 diabetes. nih.govnih.gov Activation of TGR5 can lead to the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and regulates blood glucose levels. nih.govwikipedia.org TGR5 agonists are also known to increase energy expenditure. nih.gov

Currently, there is no scientific literature available that specifically documents the activity of this compound or its close analogues as TGR5 agonists. The development of TGR5 agonists has focused on a variety of chemical structures, including both bile acid derivatives and non-steroidal small molecules. acs.orgnih.gov A significant challenge in the development of systemic TGR5 agonists is the potential for adverse effects related to gallbladder filling, as TGR5 is highly expressed in the gallbladder epithelium. nih.govnih.gov Research is ongoing to identify TGR5 agonists with an optimized therapeutic profile. nih.govresearchgate.net

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. nih.govnih.gov These compounds allosterically bind to a hydrophobic pocket on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity. frontiersin.orgwikipedia.org

While no studies have specifically evaluated this compound as an NNRTI, its core structure, characterized by a diaryl ether linkage to an aniline (B41778) moiety, is of significant interest in this field. The diaryl ether family of compounds has been extensively investigated as a promising class of second-generation NNRTIs. nih.gov For instance, the clinical candidate MK-4965 belongs to this family. nih.gov

Furthermore, diarylaniline derivatives have been identified as a distinct and potent class of next-generation NNRTIs. nih.gov Structure-activity relationship studies of diarylanilines have revealed that specific substitutions on the aniline and the adjacent phenyl ring are crucial for potent activity against both wild-type and drug-resistant HIV-1 strains. acs.orgnih.gov The presence of an amino group on the central benzene (B151609) ring, ortho to the aniline moiety, has been suggested to be important for interaction with the K101 residue within the NNRTI binding pocket of HIV-1 reverse transcriptase. nih.gov

The structural resemblance of this compound to these active classes of NNRTIs suggests that this scaffold could be a valuable starting point for the design of novel anti-HIV agents. However, without direct experimental data, its potential as an NNRTI remains speculative.

Table of Representative Diaryl Ether and Diarylaniline NNRTIs

Compound ClassRepresentative Compound/ScaffoldKey Structural FeaturesReference
Diaryl EtherMK-4965Diaryl ether core nih.gov
Diarylaniline4-Substituted 1,5-DiarylanilinesDiarylaniline core with various substitutions acs.org
DiarylanilineGeneral Diarylaniline ScaffoldAmino group on central benzene ring ortho to aniline nih.gov

Other Pharmacological Target Investigations

A comprehensive search of the scientific literature did not yield any studies investigating the pharmacological activity of this compound or its direct analogues on targets other than those discussed in the preceding sections. The current body of public research appears to be limited regarding the broader pharmacological profile of this specific chemical entity.

Larvicidal Activity and Insecticidal Potential

There is no information available in the current scientific literature regarding the larvicidal activity or insecticidal potential of this compound or its analogues. Research into new insecticidal and larvicidal agents is a continuous effort, but this particular compound has not been reported in studies focusing on pest control.

Molecular Mechanisms of Biological Action at the Cellular and Subcellular Level

The diaryl ether scaffold is a prevalent feature in a variety of biologically active compounds. Research into structurally similar compounds indicates that they can function as inhibitors of several key enzymes and receptors. For instance, a number of diaryl ether derivatives have been investigated as potent inhibitors of receptor tyrosine kinases, which are crucial mediators of cellular signaling pathways that govern cell proliferation, survival, and differentiation.

Furthermore, studies on other diaryl ether-containing molecules have revealed their potential to induce apoptosis, or programmed cell death, in cancer cells. The molecular basis for this activity often involves the modulation of key proteins in the apoptotic cascade. For example, some diaryl ether derivatives have been shown to enhance the expression of pro-apoptotic proteins such as p21 and cleaved-caspase-3, leading to the systematic dismantling of the cell. nih.gov

Investigations into other diaryl ether analogues have identified their capacity to inhibit enzymes essential for the survival of pathogens. One such target is FabV, an enoyl-acyl carrier protein reductase involved in the bacterial fatty acid synthesis pathway. nih.gov Inhibition of this enzyme disrupts the integrity of the bacterial cell membrane, leading to an antibacterial effect.

Given the structural similarities, it is plausible that this compound could exert biological effects through similar molecular mechanisms. However, without direct experimental evidence, these remain hypothetical modes of action.

Compound ClassPotential Molecular TargetObserved Effect
Diaryl Ether Derivativesp21 and cleaved-caspase-3Enhanced expression leading to apoptosis nih.gov
Diaryl Ether-based CompoundsFabV (enoyl-acyl carrier protein reductase)Inhibition of bacterial fatty acid synthesis nih.gov

It is important to emphasize that the table above is based on the activities of structurally related compounds and not on direct studies of this compound.

Potential Applications in Material Science and Advanced Organic Synthesis

Utility as Precursors and Building Blocks in Organic Synthesis

As a substituted aniline (B41778), "2-(3-Methoxyphenoxy)-4-methylaniline" serves as a valuable precursor in the field of organic synthesis. The amino group can be readily diazotized and converted into a wide range of functional groups, or it can participate in coupling reactions to form new carbon-nitrogen and carbon-carbon bonds. The presence of the methoxy (B1213986) and methyl groups on the phenyl rings also influences the reactivity and solubility of the resulting molecules.

The structural motifs present in "this compound" are found in various classes of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. While specific examples of its direct use in the synthesis of complex molecules are not extensively documented in publicly available literature, its potential as a building block is evident. For instance, aniline derivatives are fundamental to the synthesis of many heterocyclic compounds, such as quinolines, indoles, and benzodiazepines, which are prevalent in medicinal chemistry. The "3-methoxyphenoxy" moiety could impart desirable pharmacokinetic properties in drug candidates, while the aniline core provides a scaffold for further molecular elaboration.

Applications in Polymer Science and Composite Material Development

The application of aniline derivatives in polymer science is well-established, particularly in the synthesis of polyanilines and other conductive polymers. While there is no specific research detailing the use of "this compound" in polymer science, its structure suggests potential as a monomer or a modifying agent in the development of advanced polymers and composite materials.

The primary amino group could be utilized for polymerization reactions to form polyamides or polyimides with unique properties conferred by the "methoxyphenoxy" side group, such as improved solubility or specific thermal characteristics. Furthermore, aniline derivatives can be used to modify the surface of reinforcing fillers in composite materials, enhancing their compatibility with the polymer matrix and leading to improved mechanical and thermal properties of the final composite.

Role in the Synthesis of Phthalocyanine (B1677752) Complexes

Phthalocyanines are large, aromatic macrocyclic compounds that are widely used as dyes and pigments due to their intense colors and high stability. The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile (B49051) precursors. Substituted phthalonitriles are used to synthesize phthalocyanines with modified properties, such as improved solubility or altered electronic characteristics.

A plausible pathway for the utilization of "this compound" in the synthesis of phthalocyanine complexes would involve its conversion into a substituted phthalonitrile. This could be achieved through a multi-step synthesis, for example, via a Sandmeyer reaction to introduce a cyano group onto the aniline ring, followed by further functionalization to yield a phthalonitrile derivative.

While the direct synthesis of a phthalonitrile from "this compound" is not explicitly described, the synthesis of structurally related compounds such as 4-(3-methoxyphenoxy)phthalonitrile has been reported. nih.gov In this reported synthesis, 3-methoxyphenol (B1666288) is reacted with 4-nitrophthalonitrile (B195368) in the presence of a base. nih.gov This demonstrates the feasibility of incorporating the "methoxyphenoxy" moiety into a phthalonitrile precursor, suggesting that "this compound" could serve as a starting material for a novel substituted phthalonitrile, which could then be used to synthesize a new class of phthalocyanine complexes with potentially interesting photophysical and chemical properties.

Future Research Directions and Emerging Avenues for 2 3 Methoxyphenoxy 4 Methylaniline

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of diaryl ethers, the core linkage in 2-(3-Methoxyphenoxy)-4-methylaniline, has traditionally relied on methods like the Ullmann condensation, which often requires harsh reaction conditions. beilstein-journals.orgrsc.org Future research should focus on developing more sustainable and efficient synthetic routes.

Modern cross-coupling reactions present a significant area for exploration. Methodologies such as the Buchwald-Hartwig and Chan-Lam cross-couplings, catalyzed by palladium and copper respectively, offer milder conditions and broader functional group tolerance for the formation of the C–O bond in diaryl ethers. rsc.org Investigating the application of these methods to the synthesis of this compound could lead to higher yields and improved atom economy.

Furthermore, catalyst development is a key avenue. The use of nanocatalysts and recyclable catalytic systems is a growing trend in organic synthesis. researchgate.net Exploring novel ligand designs for copper or palladium catalysts could enhance their efficiency and facilitate their separation and reuse, contributing to greener synthetic processes. acs.org Additionally, metal-free arylation techniques, potentially assisted by microwave irradiation, represent an eco-friendly alternative worth investigating. rsc.org

A comparative table of potential synthetic methodologies is presented below:

MethodologyCatalyst SystemPotential AdvantagesKey Research Focus
Ullmann Condensation Copper-basedCost-effectiveMilder reaction conditions, ligand development
Buchwald-Hartwig Coupling Palladium-basedHigh yields, broad substrate scopeDevelopment of more active and stable catalysts
Chan-Lam Coupling Copper-basedMilder conditions than traditional UllmannBroader applicability to substituted anilines
Microwave-Assisted Synthesis Metal-free or catalyzedRapid reaction times, energy efficiencyOptimization of reaction parameters

Deeper Mechanistic Investigations of Chemical Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic protocols and predicting the reactivity of this compound. Future mechanistic studies could focus on several aspects. For instance, detailed kinetic analysis of its formation via different catalytic cycles can help in identifying the rate-limiting steps and optimizing reaction conditions. nih.gov

The electrochemical behavior of the aniline (B41778) moiety is another area ripe for investigation. Studies on the electrochemical oxidation of aniline derivatives have revealed complex mechanisms involving radical cations and subsequent coupling reactions. nih.gov Investigating the electrochemical properties of this compound could provide insights into its stability, potential for electropolymerization, and its role in redox processes.

Computational studies, particularly Density Functional Theory (DFT) calculations, can be employed to model reaction pathways, predict transition state energies, and elucidate the role of catalysts and ligands in the synthesis of this compound. acs.org Such studies can complement experimental findings and guide the design of more efficient synthetic strategies.

Advanced Computational Modeling for Predictive Design and Activity

Computational chemistry offers powerful tools to predict the properties and potential biological activities of this compound. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) models can be developed to correlate its physicochemical properties with potential biological activities or metabolic fates. nih.gov By calculating molecular descriptors, it may be possible to predict its behavior in biological systems.

Molecular docking simulations are another valuable tool. These simulations can predict the binding affinity and orientation of this compound within the active sites of various enzymes or receptors. nih.govnih.gov This can help in identifying potential molecular targets and guiding the design of new derivatives with enhanced activity. For example, docking studies could explore its interaction with enzymes like cyclooxygenases (COX), which are known targets for some diaryl ether-containing compounds. nih.gov

Identification and Characterization of Novel Molecular Targets

The diaryl ether scaffold is present in a wide range of biologically active compounds, including antibacterial and anticancer agents. nih.govresearchgate.net This suggests that this compound could have interesting biological properties. A key area of future research will be to identify its potential molecular targets.

High-throughput screening of this compound against a panel of biological targets, such as enzymes and receptors, could reveal novel activities. Based on the known activities of similar structures, potential targets could include bacterial enzymes like FabI (enoyl-ACP reductase), which is inhibited by some substituted diphenyl ethers. nih.gov Additionally, given that phenoxyaniline (B8288346) analogues have been studied for their interaction with cytochrome P450 enzymes, investigating the effect of this compound on these metabolic enzymes would be a logical step. acs.orgnih.gov

Once a potential target is identified, detailed biochemical and biophysical assays will be necessary to characterize the interaction, determine the mechanism of action, and validate the target.

Expansion of Structural Diversity for Enhanced Activities

Systematic structural modification of this compound is a promising strategy to develop analogues with improved potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies will be crucial in this endeavor. researchgate.netmdpi.com

Future synthetic efforts could focus on:

Modification of the aniline ring: Introducing different substituents at various positions to probe their effect on activity.

Modification of the phenoxy ring: Altering the position and nature of the methoxy (B1213986) group or introducing other substituents.

Isosteric replacements: Replacing the ether linkage with other functional groups to understand its importance for activity.

The following table outlines potential structural modifications and their rationale:

Modification SiteProposed ChangesRationale for Investigation
Aniline Ring Introduction of halogens, alkyl, or nitro groupsTo modulate electronic properties and lipophilicity, potentially enhancing binding affinity.
Phenoxy Ring Varying the position of the methoxy group; introducing additional substituentsTo explore the impact of steric and electronic effects on target interaction.
Ether Linkage Replacement with thioether, sulfoxide, or sulfoneTo assess the role of the ether oxygen in binding and to alter the conformational flexibility.

Exploration of New Material Science Paradigms

The properties of substituted anilines and diaryl ethers are not limited to the biological realm; they also have potential applications in material science. For instance, anilines are precursors to polyaniline, a conducting polymer. wikipedia.org Future research could explore the potential of this compound as a monomer for the synthesis of novel functional polymers with unique electronic or optical properties.

The diaryl ether linkage can impart thermal stability and specific conformational properties to polymers. Investigating the incorporation of this compound into polymer backbones could lead to the development of new materials with applications in electronics or as high-performance plastics. Furthermore, the ability of related compounds to form organized structures could be explored for applications in organic electronics or sensor technology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Methoxyphenoxy)-4-methylaniline, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution. For example, reacting 3-methoxyphenol with 4-methyl-2-nitroaniline under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by nitro group reduction (e.g., H₂/Pd-C). Key parameters include solvent polarity, base strength, and temperature to minimize side reactions like over-oxidation or undesired substitutions .
  • Reaction Optimization : Use TLC or HPLC to monitor intermediates. Purify via column chromatography or recrystallization. Typical yields range from 50–70%, depending on substituent steric effects .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C3 of phenoxy group, methyl at C4 of aniline). Aromatic proton splitting patterns distinguish ortho/meta/para positions .
  • FT-IR : Identify N-H stretching (~3400 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation pathways (e.g., loss of methoxy or phenoxy groups) .

Q. How does the substituent arrangement of this compound influence its chemical reactivity?

  • Key Observations :

  • The electron-donating methoxy group enhances electrophilic substitution at the para position of the phenoxy ring.
  • Steric hindrance from the methyl group on the aniline ring limits nucleophilic attack at C4 .
    • Reactivity Tests : Perform halogenation (e.g., Br₂ in CH₃COOH) or nitration (HNO₃/H₂SO₄) to map reactive sites .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and stability of this compound?

  • Methodology :

  • Use hybrid functionals (e.g., B3LYP) with basis sets (6-311+G(d,p)) to calculate HOMO/LUMO energies, charge distribution, and bond dissociation enthalpies .
  • Simulate substituent effects on aromatic π-electron delocalization. Meta-methoxy groups reduce HOMO-LUMO gaps by 0.3–0.5 eV compared to para-substituted analogs .
    • Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data .

Q. What strategies resolve contradictions in reaction yield data for derivatives of this compound?

  • Case Study : Discrepancies in Suzuki-Miyaura coupling yields (30–80%) may arise from:

  • Catalyst poisoning by amine groups (use Pd-XPhos instead of Pd(PPh₃)₄) .
  • Solvent effects (e.g., DMF vs. toluene) on intermediate stability.
    • Machine Learning : Train random forest models on descriptors (e.g., steric volume, Hammett σ values) to predict optimal catalysts and conditions .

Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be validated?

  • Proposed Mechanisms :

  • Enzyme Inhibition : Potential interaction with cytochrome P450 isoforms (CYP3A4/CYP2D6) due to aromatic amine and ether motifs. Test via fluorometric assays .
  • Receptor Binding : Molecular docking studies suggest affinity for serotonin receptors (5-HT₂A). Validate using radioligand displacement assays .
    • In Vivo Testing : Prioritize ADMET profiling (e.g., metabolic stability in liver microsomes) before animal trials .

Methodological Considerations

  • Synthetic Challenges : Steric hindrance may require microwave-assisted synthesis or flow chemistry to improve yields .
  • Data Reproducibility : Document solvent purity, catalyst lot numbers, and reaction atmosphere (N₂ vs. air) to minimize variability .
  • Ethical Compliance : Adhere to safety protocols (e.g., PPE for handling aromatic amines) and regulatory guidelines for biological testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.